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Compound of Interest

[2-(3-Amino-phenyl)-thiazol-4-YL |-
Compound Name:
methanol

Cat. No.: B1378958

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of
numerous natural products and synthetic compounds with a wide array of biological activities.
[1] When functionalized with an aminophenyl group, the resulting scaffold, as seen in [2-(3-
Amino-phenyl)-thiazol-4-YL]-methanol, becomes a privileged structure in drug discovery.
These molecules have demonstrated potential as kinase inhibitors, ligands for estrogen
receptors, and antagonists for adenosine receptors, making them highly valuable for
developing novel therapeutics against cancer, inflammation, and other diseases.[2][3] The
presence of both a primary aromatic amine and a primary alcohol offers versatile handles for
further chemical modification, allowing for the generation of extensive compound libraries for
structure-activity relationship (SAR) studies.

This document provides a detailed, research-grade protocol for the laboratory synthesis of [2-
(3-Amino-phenyl)-thiazol-4-YL]-methanol. The described multi-step synthesis is designed for
reproducibility and scalability, grounded in established chemical principles such as the
Hantzsch thiazole synthesis and standard reduction methodologies.[4]

Overall Synthetic Strategy

The synthesis of the target molecule is best approached through a multi-step sequence that
allows for the controlled introduction of the required functional groups while minimizing side
reactions. The proposed pathway involves the initial formation of the thiazole ring with
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precursor functional groups, followed by sequential reduction steps to unmask the final amine
and alcohol moieties. This strategy is outlined below:

Step 1: Hantzsch Thiazole Synthesis
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Caption: Synthetic workflow for [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol.

Materials and Reagents
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Reagent/Material Grade Supplier Notes
3-Nitrobenzaldehyde Reagent Sigma-Aldrich
Phosphorus ) ] Handle in a fume
] Reagent Sigma-Aldrich
Pentasulfide (P4S10) hood.
Toluene Anhydrous Sigma-Aldrich
Ethyl 2- ) ) Lachrymator, handle
Reagent Sigma-Aldrich )
chloroacetoacetate with care.
Ethanol (EtOH) Anhydrous Sigma-Aldrich
Tin(ll) Chloride
Dihydrate Reagent Sigma-Aldrich
(SnCl2:2H20)
Extremely reactive
Lithium Aluminum o ) ] with water. Handle
) ] 1.0 M solution in THF Sigma-Aldrich )
Hydride (LiAlIHa4) under inert
atmosphere.
Tetrahydrofuran (THF)  Anhydrous Sigma-Aldrich
) S For extraction and
Ethyl Acetate (EtOAc)  HPLC Grade Fisher Scientific
chromatography.
Hexanes HPLC Grade Fisher Scientific For chromatography.

Sodium Bicarbonate
(NaHCO:3)

ACS Reagent

Fisher Scientific

For workup.

Sodium Sulfate

For drying organic

Anhydrous Fisher Scientific
(Naz2S0a) layers.
. ) o For column
Silica Gel 60 A, 230-400 mesh Fisher Scientific
chromatography.

Experimental Protocols
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Step 1: Synthesis of Ethyl 2-(3-nitrophenyl)thiazole-4-
carboxylate

This initial step involves the formation of the core thiazole ring structure using the well-
established Hantzsch thiazole synthesis.[4] The required 3-nitrothiobenzamide intermediate is
first synthesized from 3-nitrobenzaldehyde and then directly used in the cyclocondensation
reaction with ethyl 2-chloroacetoacetate.

Procedure:

e Preparation of 3-nitrothiobenzamide: In a 250 mL round-bottom flask equipped with a reflux
condenser and a magnetic stirrer, add 3-nitrobenzaldehyde (10.0 g, 66.2 mmol) and
phosphorus pentasulfide (7.35 g, 33.1 mmol) to 100 mL of anhydrous toluene.

» Heat the reaction mixture to reflux for 4 hours. The progress of the reaction can be monitored
by Thin Layer Chromatography (TLC) (3:1 Hexanes:EtOAc).

 After completion, cool the mixture to room temperature and decant the toluene solution,
leaving behind the solid residue. Concentrate the toluene solution under reduced pressure to
obtain the crude 3-nitrothiobenzamide as a yellow solid. This intermediate is used in the next
step without further purification.

e Hantzsch Condensation: To the crude 3-nitrothiobenzamide, add ethyl 2-chloroacetoacetate
(10.9 g, 66.2 mmol) and 100 mL of anhydrous ethanol.

o Reflux the mixture for 6 hours. Monitor the reaction by TLC until the starting materials are
consumed.

¢ Cool the reaction mixture to room temperature and reduce the solvent volume by
approximately half using a rotary evaporator.

e Pour the concentrated mixture into 300 mL of ice-cold water with vigorous stirring. A solid
precipitate will form.

o Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold
ethanol.
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e Dry the solid under vacuum to yield ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate. The
product can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of Ethyl 2-(3-aminophenyl)thiazole-4-
carboxylate

The nitro group of the phenyl ring is selectively reduced to a primary amine. Tin(ll) chloride in
ethanol is a classic and effective method for this transformation, being chemoselective for the
nitro group in the presence of the ester.

Procedure:

In a 500 mL round-bottom flask, dissolve ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate (10.0
g, 34.2 mmol) in 200 mL of ethanol.

 To this solution, add tin(ll) chloride dihydrate (38.6 g, 171 mmol) in one portion.

o Heat the mixture to reflux for 3 hours. The reaction progress can be monitored by TLC,
observing the disappearance of the starting material spot.

 After the reaction is complete, cool the mixture to room temperature and carefully pour it into
500 mL of a saturated aqueous sodium bicarbonate solution to neutralize the acid and
precipitate the tin salts.

o Extract the aqueous slurry with ethyl acetate (3 x 150 mL).

o Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium
sulfate.

« Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the
crude ethyl 2-(3-aminophenyl)thiazole-4-carboxylate as a solid. This product is often pure
enough for the next step, but can be purified by column chromatography on silica gel
(gradient elution, 20-50% ethyl acetate in hexanes) if needed.

Step 3: Synthesis of [2-(3-Amino-phenyl)-thiazol-4-YL]-
methanol
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The final step is the reduction of the ethyl ester at the 4-position of the thiazole ring to the

corresponding primary alcohol using a strong reducing agent, lithium aluminum hydride

(LiAIH4).[5] This reaction must be conducted under anhydrous conditions to prevent quenching

of the highly reactive hydride reagent.

Procedure:

SAFETY NOTE: LiAlHa4 reacts violently with water. All glassware must be oven-dried, and the
reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

In a 500 mL three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a
magnetic stirrer, add 100 mL of anhydrous THF.

Cool the flask to 0 °C in an ice bath.

Carefully add lithium aluminum hydride (1.0 M solution in THF, 40 mL, 40 mmol) to the flask
via syringe.

Dissolve ethyl 2-(3-aminophenyl)thiazole-4-carboxylate (5.0 g, 19.1 mmol) in 50 mL of
anhydrous THF and add it to the dropping funnel.

Add the solution of the ester dropwise to the LiAIH4 suspension over 30 minutes, maintaining
the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2 hours.

Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly add 1.5 mL of water,
followed by 1.5 mL of 15% aqueous NaOH, and then 4.5 mL of water (Fieser workup). A
granular precipitate should form.

Stir the mixture for 30 minutes, then filter through a pad of Celite. Wash the filter cake with
THF.

Combine the filtrates and concentrate under reduced pressure to yield the crude product.
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 Purify the crude material by column chromatography on silica gel (gradient elution, 50-100%
ethyl acetate in hexanes, then 5% methanol in dichloromethane) to afford [2-(3-Amino-
phenyl)-thiazol-4-YL]-methanol as a solid.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard
analytical techniques:

'H and 3C NMR Spectroscopy: To confirm the chemical structure and the presence of all
expected protons and carbons.

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Melting Point (MP): To assess the purity of the solid product.

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, -NHz, C=N).
Safety and Handling Precautions
¢ All manipulations should be performed in a well-ventilated fume hood.

o Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all
times.

e Phosphorus pentasulfide is corrosive and reacts with moisture to release toxic hydrogen
sulfide gas.

o Ethyl 2-chloroacetoacetate is a lachrymator.

e Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with
water. It should only be handled by trained personnel under an inert atmosphere.

This comprehensive protocol provides a reliable pathway for the synthesis of [2-(3-Amino-
phenyl)-thiazol-4-YL]-methanol, a valuable building block for the development of new
chemical entities in drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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